molecular formula C9H8ClNO B13449015 2-Chloro-5-ethylbenzo[d]oxazole CAS No. 256519-15-0

2-Chloro-5-ethylbenzo[d]oxazole

Cat. No.: B13449015
CAS No.: 256519-15-0
M. Wt: 181.62 g/mol
InChI Key: FSSSPMJNIVDADB-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of 2-amino-5-ethylbenzo[d]oxazole or 2-thio-5-ethylbenzo[d]oxazole.

    Oxidation Reactions: Formation of 2-chloro-5-formylbenzo[d]oxazole or 2-chloro-5-carboxybenzo[d]oxazole.

    Reduction Reactions: Formation of 2-chloro-5-ethyldihydrobenzo[d]oxazole.

Scientific Research Applications

2-Chloro-5-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The chlorine and ethyl groups on the benzoxazole ring can enhance its binding affinity to biological targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

    2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.

    2-Chloro-5-methylbenzo[d]oxazole: Studied for its potential anticancer activity.

Uniqueness

2-Chloro-5-ethylbenzo[d]oxazole is unique due to the presence of both chlorine and ethyl groups, which enhance its chemical reactivity and potential applications. Its diverse range of biological activities and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

256519-15-0

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-5-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3

InChI Key

FSSSPMJNIVDADB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)Cl

Origin of Product

United States

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